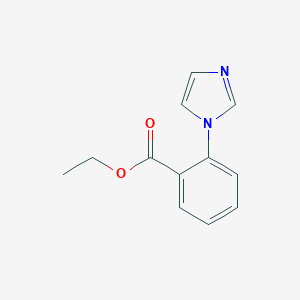![molecular formula C28H36N2O B170244 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 107215-52-1](/img/structure/B170244.png)
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine (hereafter referred to as 5-Heptyl-2-Pyrimidine) is a heterocyclic compound that has been studied for its potential in scientific research applications, particularly in the fields of biochemistry and physiology. 5-Heptyl-2-Pyrimidine has been found to have a number of interesting properties, including a unique mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
Pyrimidine Derivatives in Drug Research
Pyrimidine derivatives display a broad spectrum of biological activities, making them potent units in new drug research. Studies have characterized these derivatives by spectroscopic analysis, including single-crystal X-ray diffraction. Biological investigations have estimated their cytotoxic properties against both normal and cancer cell lines, demonstrating that derivatives with certain substituents are generally less toxic to normal cells and exhibit moderate anticancer properties. Additionally, antimicrobial activity tests against bacteria and fungus showed that only derivatives with specific substituents have weak antibacterial properties, with some exhibiting antifungal action (Stolarczyk et al., 2021).
OLEDs and Liquid Crystalline Materials
In the field of electronics, pyrimidine derivatives have been utilized in synthesizing a new class of heteroleptic Ir(III) metal complexes for OLEDs. These complexes, containing pyrimidine chelates, have shown promising photophysical properties, including high quantum yields and specific emission peak wavelengths. The research underscores the potential of pyrimidine derivatives in developing high-performance OLEDs and white-emitting OLEDs (Chih‐Hao Chang et al., 2013).
Heterocyclic Liquid Crystalline Materials
Pyrimidine-based heterocyclic rings have been synthesized to evaluate their effect on the liquid crystalline behavior of mesogens. The introduction of heterocyclic rings, such as thiophene, to the pyrimidine core has led to significant changes in liquid crystalline properties, including lower melting points and the exhibition of various smectic phases. This study highlights the versatility of pyrimidine derivatives in designing materials with desired liquid crystalline properties (Sharma et al., 2003).
properties
IUPAC Name |
5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJGRXRHRVQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


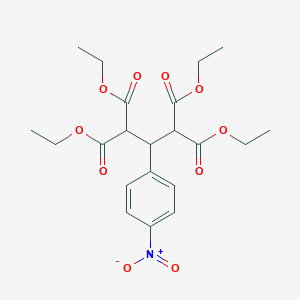


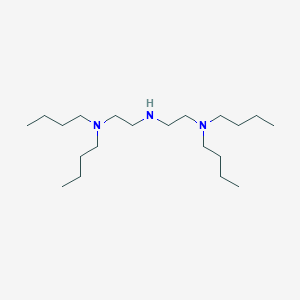
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
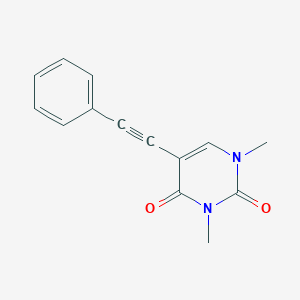
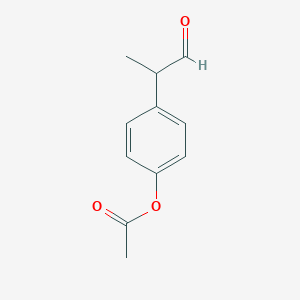
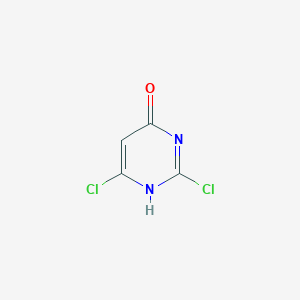
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)


